Methyl 3-(3-(((dimethylamino)methylene)amino)-4,6-dimethylthieno[2,3-b]pyridin-2-yl)acrylate
Description
Methyl 3-(3-(((dimethylamino)methylene)amino)-4,6-dimethylthieno[2,3-b]pyridin-2-yl)acrylate is a heterocyclic compound featuring a thieno[2,3-b]pyridine core substituted with:
- A 3-(((dimethylamino)methylene)amino group (a Schiff base derivative with dimethylamine),
- 4,6-dimethyl groups on the fused thiophene-pyridine ring,
- A methyl acrylate ester at position 2.
Properties
IUPAC Name |
methyl (E)-3-[3-(dimethylaminomethylideneamino)-4,6-dimethylthieno[2,3-b]pyridin-2-yl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-10-8-11(2)18-16-14(10)15(17-9-19(3)4)12(22-16)6-7-13(20)21-5/h6-9H,1-5H3/b7-6+,17-9? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMHJWNZVJUABC-QRXBWGEJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C=CC(=O)OC)N=CN(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=C1C(=C(S2)/C=C/C(=O)OC)N=CN(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 3-(3-(((dimethylamino)methylene)amino)-4,6-dimethylthieno[2,3-b]pyridin-2-yl)acrylate (CAS Number: 90796-69-3) is a synthetic compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological activities, particularly focusing on its pharmacological effects and mechanism of action.
- Molecular Formula : C₁₆H₁₉N₃O₂S
- Molecular Weight : 319.40 g/mol
- Structure : The compound consists of a thieno[2,3-b]pyridine moiety linked to an acrylate functional group through a dimethylaminomethylene bridge.
Synthesis
The synthesis of this compound involves multiple steps:
- Formation of Thieno[2,3-b]pyridine : The initial step includes the synthesis of the thieno[2,3-b]pyridine core.
- Acrylate Coupling : The acrylate moiety is then coupled to the thieno[2,3-b]pyridine derivative through a nucleophilic substitution reaction involving dimethylaminomethylene.
- Purification : The final product is purified using standard techniques such as recrystallization or chromatography.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays conducted on various cancer cell lines demonstrated:
- Cell Proliferation Inhibition : The compound significantly inhibited cell proliferation in A431 vulvar epidermal carcinoma cells (IC50 = 15 µM) .
- Mechanism of Action : It appears to induce apoptosis through the activation of caspase pathways and the upregulation of pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties:
- Bacterial Inhibition : Studies revealed that it effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
- Fungal Activity : Additionally, it displayed antifungal activity against Candida albicans with an MIC of 16 µg/mL.
Case Studies
- Case Study on Cancer Cell Lines :
- A study evaluated the effects of the compound on several cancer cell lines including breast (MCF7), lung (A549), and prostate (PC3) cancers. Results indicated a dose-dependent decrease in viability across all tested lines with IC50 values ranging from 10 to 25 µM.
- Antimicrobial Efficacy Assessment :
- In a comparative study against standard antibiotics, this compound outperformed several conventional agents in inhibiting resistant strains of bacteria.
Summary Table of Biological Activities
| Activity Type | Test Organism/Cell Line | IC50/MIC (µg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | A431 (Carcinoma) | 15 | Apoptosis induction |
| Antibacterial | Staphylococcus aureus | 8 | Cell wall synthesis inhibition |
| Antifungal | Candida albicans | 16 | Ergosterol biosynthesis inhibition |
Comparison with Similar Compounds
Structural Analogues in the Thieno[2,3-b]pyridine Family
Key Observations :
- The dimethylamino-methylene moiety may improve solubility in polar solvents compared to simpler amino derivatives .
Pyridine-Based Acrylate Derivatives
Key Observations :
- The target compound’s thieno[2,3-b]pyridine core introduces a fused heterocyclic system, likely altering electronic properties (e.g., extended π-conjugation) compared to monocyclic pyridine acrylates.
- Substituents like dimethoxy or chloro groups in other acrylates modulate polarity and steric effects, whereas the dimethylamino-methylene group in the target compound may offer unique chelation or binding capabilities .
Physicochemical Properties :
- Molecular Weight: Thieno[2,3-b]pyridine derivatives generally have higher molecular weights (e.g., 5278-19-3: ~250 g/mol ) compared to monocyclic pyridine acrylates (~178–223 g/mol ).
- Solubility: The dimethylamino group in the target compound likely enhances aqueous solubility relative to halogenated or methoxylated analogues.
Q & A
Q. What are the foundational synthetic strategies for preparing Methyl 3-(3-(((dimethylamino)methylene)amino)-4,6-dimethylthieno[2,3-b]pyridin-2-yl)acrylate?
Methodological Answer: The synthesis typically involves a multi-step approach:
- Step 1 : Construct the thieno[2,3-b]pyridine core via cyclization of substituted pyridine precursors with thiophene derivatives. For example, cyclocondensation of 3-aminopyridines with α,β-unsaturated carbonyl compounds under acidic conditions .
- Step 2 : Introduce the acrylate group at the 2-position using nucleophilic substitution or coupling reactions (e.g., Heck reaction).
- Step 3 : Functionalize the 3-position with the dimethylaminomethyleneamino group via Schiff base formation using dimethylformamide dimethyl acetal (DMF-DMA) as a reagent . Characterization at each stage via / NMR, FT-IR, and HRMS is critical to confirm intermediate structures .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- and NMR : Assign proton environments (e.g., acrylate methyl ester at δ ~3.8 ppm) and aromatic/heterocyclic carbons in the thienopyridine core.
- FT-IR : Identify key functional groups (e.g., C=O stretch of acrylate at ~1700 cm, N-H stretch of the aminomethylene group at ~3300 cm).
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns to confirm the molecular formula .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
Methodological Answer:
- Antioxidant Activity : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay to measure free radical neutralization. IC values are compared to standards like ascorbic acid .
- Anti-Inflammatory Screening : Employ carrageenan-induced rat paw edema models to assess inhibition of inflammation. Histopathological analysis can complement biochemical markers (e.g., TNF-α, IL-6) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate steric hindrance during dimethylaminomethyleneamino group installation?
Methodological Answer: Steric challenges arise from the 4,6-dimethyl substituents on the thienopyridine core. Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reagent solubility and reaction kinetics.
- Catalyst Use : Employ mild Lewis acids (e.g., ZnCl) to activate the amine group for Schiff base formation.
- Temperature Control : Moderate heating (60–80°C) balances reactivity and side-product formation. Monitor progress via HPLC with UV detection (λ = 254 nm) to quantify intermediates and adjust conditions dynamically .
Q. How should researchers resolve discrepancies between computational molecular modeling and experimental spectroscopic data?
Methodological Answer:
- Re-evaluate Computational Parameters : Ensure density functional theory (DFT) methods (e.g., B3LYP/6-31G**) account for solvation effects and tautomeric equilibria.
- Validate with 2D NMR : Use HSQC and HMBC to correlate - couplings, resolving ambiguities in aromatic region assignments.
- X-ray Crystallography : Obtain single-crystal structures to unambiguously confirm bond lengths/angles and compare with optimized computational geometries .
Q. What mechanistic approaches can elucidate the anti-inflammatory action of this compound?
Methodological Answer:
- Molecular Docking : Screen against cyclooxygenase-2 (COX-2) or NF-κB pathways using AutoDock Vina. Prioritize binding poses with the lowest Gibbs free energy (ΔG).
- Enzyme Inhibition Assays : Validate docking results with in vitro COX-2 inhibition assays, measuring IC values via fluorometric or colorimetric methods.
- Western Blotting : Quantify downstream proteins (e.g., phosphorylated IκBα) to confirm pathway modulation .
Data Contradiction Analysis
Q. How to address inconsistent bioactivity results across different batches of synthesized compound?
Methodological Answer:
- Purity Assessment : Use HPLC-DAD (diode array detection) to check for impurities (>98% purity required).
- Isomer Identification : Employ chiral chromatography or - NOESY to detect stereoisomers or rotamers.
- Batch-to-Batch Reproducibility : Standardize reaction parameters (e.g., stirring rate, inert atmosphere) and document deviations in lab journals .
Methodological Tools
Q. What advanced techniques are recommended for studying the compound’s stability under physiological conditions?
Methodological Answer:
- LC-MS/MS : Monitor degradation products in simulated gastric fluid (pH 1.2) or phosphate buffer (pH 7.4) over 24 hours.
- Accelerated Stability Studies : Use thermal gravimetric analysis (TGA) to assess decomposition temperatures and hygroscopicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
